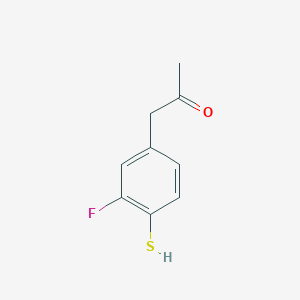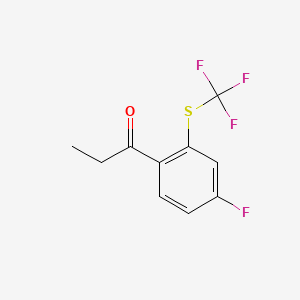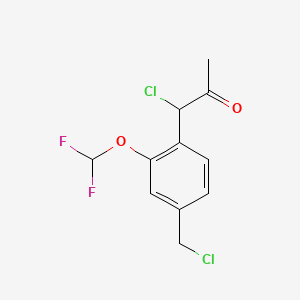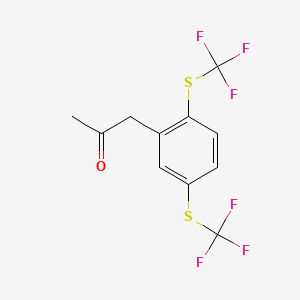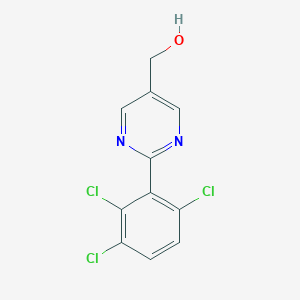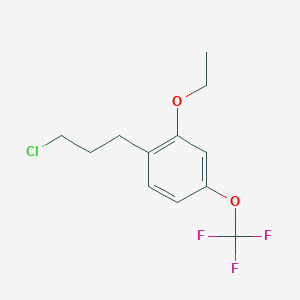
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one typically involves multiple steps. One common approach is to start with a suitable aromatic precursor, such as 2-bromomethyl-3-mercaptophenyl, and introduce the chloropropanone moiety through a series of reactions. The reaction conditions often involve the use of reagents like bromine, sulfur, and hydrogen chloride under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, thiolation, and chlorination, followed by purification techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to yield thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or iodine for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce disulfides .
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Biological Studies: It can be used to study the interactions of bromomethyl and mercapto groups with biological molecules.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The mercapto group can participate in redox reactions, influencing cellular processes. The chloropropanone moiety can act as an electrophile, reacting with nucleophiles in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)phenyl Compounds: These compounds share the bromomethyl group and exhibit similar reactivity in substitution reactions.
Mercaptophenyl Derivatives: Compounds with mercapto groups show similar redox behavior.
Chloropropanone Derivatives: These compounds have similar electrophilic properties due to the chloropropanone moiety
Uniqueness
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one is unique due to the combination of bromomethyl, mercapto, and chloropropanone groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H10BrClOS |
|---|---|
Peso molecular |
293.61 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-3-sulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-9-7(4-8(13)6-12)2-1-3-10(9)14/h1-3,14H,4-6H2 |
Clave InChI |
MACKVEFHWMEILS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)S)CBr)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


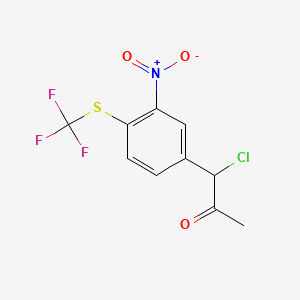
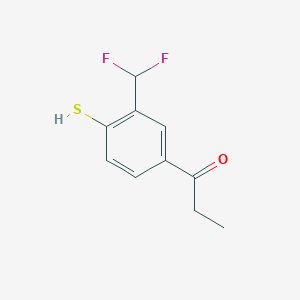
![12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)
